Mucidin

Beschreibung

This compound has been reported in Camaropella lutea, Pterula, and other organisms with data available.

produced by basidiomycete Oudemansiella mucida; strobilurin A produced by wood rot fungus Strobilurus tenacellus;

Structure

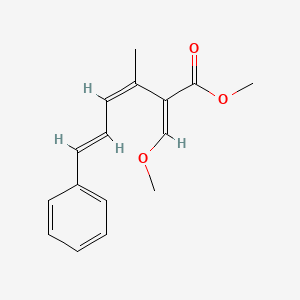

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCQSBGXKRTPHZ-SYKZHUKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C=C/C1=CC=CC=C1)/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025570 | |

| Record name | Mucidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52110-55-1 | |

| Record name | Strobilurin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52110-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15143I0275 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mucidin as a mitochondrial respiratory chain inhibitor.

Quantitative Inhibitory Profile

Direct IC50 values for Mucidin (Strobilurin A) are not widely reported in publicly accessible literature. However, data from closely related strobilurins and other Qo site inhibitors provide a strong quantitative context for its potency.

| Compound | Target/Assay | System | Value | Unit | Reference |

| Strobilurin X | Complex III Activity | Isolated Mitochondria | 139.8 | ng/mL | |

| Strobilurin X | Cytotoxicity (EC50) | A549 Cancer Cells | 3.4 | µg/mL | |

| Strobilurin X | Cytotoxicity (EC50) | HeLa Cancer Cells | 5.4 | µg/mL | |

| Myxothiazol | Oxygen Consumption | Beef Heart Mitochondria | 0.58 | mol/mol cyt b | |

| Myxothiazol | Cytotoxicity (IC50) | A549 Cancer Cells | 0.01 | ng/mL | |

| Myxothiazol | Cytotoxicity (IC50) | HCT-15 Cancer Cells | 0.03 | ng/mL |

Note: The values presented are for compounds with an identical or highly similar mechanism of action to this compound and serve as a proxy for its expected potency.

Visualizing the Mechanism and Consequences

Mechanism of this compound at Complex III

This compound functions by binding to the Qo (quinone oxidation) site of Complex III, thereby preventing the oxidation of ubiquinol. This action halts the entire Q-cycle, blocking electron flow to Cytochrome c and inhibiting the pumping of protons across the inner mitochondrial membrane.

Caption: this compound inhibits the mitochondrial ETC at the Qo site of Complex III.

Cellular Consequences of Complex III Inhibition

The inhibition of Complex III by this compound triggers a cascade of downstream cellular events. The primary effects—a halt in proton pumping and electron transport—lead to a decrease in mitochondrial membrane potential and a severe reduction in ATP synthesis via oxidative phosphorylation. This energy crisis forces cells to upregulate alternative pathways, such as glycolysis. Furthermore, blocking the Qo site specifically prevents the formation of superoxide from this major ROS-producing site, altering the cellular redox balance and impacting redox-sensitive signaling pathways.

Caption: Downstream cellular consequences of Complex III inhibition by this compound.

Experimental Methodologies

Characterizing the activity of a mitochondrial inhibitor like this compound requires a multi-faceted approach, moving from direct enzyme kinetics to integrated cellular assays.

Experimental Workflow for Inhibitor Characterization

A logical workflow ensures a thorough characterization of the inhibitor's effects, starting with its direct target and expanding to its impact on the entire organelle and cell.

Caption: Workflow for characterizing a mitochondrial respiratory chain inhibitor.

Protocol 1: Assay of Complex III Activity

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c, using succinate as the electron donor.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay Buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.4

-

Substrate: 100 mM Succinate

-

Electron Acceptor: 1 mM Cytochrome c (from horse heart)

-

Inhibitors: 10 mM Potassium Cyanide (KCN) to block Complex IV, 5 mM Rotenone to block Complex I

-

Test Compound: this compound stock solution in DMSO

-

96-well microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 550 nm

Procedure:

-

Prepare Reagent Mix: In the assay buffer, combine cytochrome c, KCN, and rotenone.

-

Plate Setup:

-

Add 180 µL of the reagent mix to each well.

-

Add 10 µL of diluted this compound (or DMSO for control) to the appropriate wells to achieve the final desired concentrations.

-

Add 10 µL of mitochondrial suspension (e.g., 5-10 µg of protein) to each well.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of succinate to each well.

-

Measurement: Immediately begin kinetic measurement of absorbance at 550 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of cytochrome c.

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each concentration.

-

Plot the percentage of inhibition relative to the DMSO control against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Oxygen Consumption Rate (OCR) Measurement

This protocol uses high-resolution respirometry or a plate-based fluorescence assay to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Intact cells or isolated mitochondria

-

Respiration Medium (e.g., MiR05 for isolated mitochondria or specific cell culture medium for intact cells)

-

Substrates (e.g., pyruvate, malate, succinate)

-

Test Compound: this compound stock solution in DMSO

-

Other inhibitors for substrate-uncoupler-inhibitor titration (SUIT) protocol: Oligomycin, FCCP, Rotenone, Antimycin A

-

High-resolution respirometer or fluorescence plate reader with oxygen-sensitive probes

Procedure (using a plate-based analyzer):

-

Cell Plating: Seed cells in a specialized microplate and allow them to adhere overnight.

-

Prepare Assay Medium: Warm the appropriate respiration medium supplemented with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) to 37°C.

-

Medium Exchange: Replace the culture medium in the wells with 180 µL of the pre-warmed assay medium. Allow the plate to equilibrate in a CO2-free incubator for 1 hour.

-

Prepare Cartridge: Hydrate the sensor cartridge overnight. Load this compound and other inhibitors (Oligomycin, FCCP, Antimycin A) into the appropriate ports of the cartridge to achieve the desired final concentrations upon injection.

-

Run Assay: Place the cell plate in the analyzer. The instrument will perform a calibration and then execute a pre-programmed injection sequence. A typical sequence to test an inhibitor would be:

-

Baseline OCR measurement.

-

Injection 1: this compound (to measure its direct inhibitory effect).

-

Injection 2: Oligomycin (to measure ATP-linked respiration).

-

Injection 3: FCCP (to measure maximal respiration).

-

Injection 4: Rotenone/Antimycin A (to measure non-mitochondrial respiration and confirm full inhibition).

-

-

Data Analysis: The instrument software automatically calculates OCR at each stage. Compare the basal, ATP-linked, and maximal respiration rates between control and this compound-treated cells to determine the specific impact on mitochondrial function.

Conclusion

This compound is a highly specific and potent inhibitor of the mitochondrial respiratory chain, targeting the Qo site of Complex III. Its well-defined mechanism of action makes it an invaluable tool for researchers studying mitochondrial bioenergetics, redox signaling, and the cellular consequences of metabolic disruption. For drug development professionals, this compound and the broader class of strobilurins represent a validated pharmacophore with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious disease, where targeting cellular metabolism is a promising strategy. A thorough understanding of its quantitative effects and the application of the detailed experimental protocols provided herein are essential for leveraging its full potential in both basic research and translational science.

The Discovery, Origin, and Technical Profile of Mucidin: A Potent Antifungal Antibiotic

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mucidin, a potent antifungal antibiotic, stands as a significant discovery in the realm of natural products with therapeutic potential. Initially isolated in the 1960s from the basidiomycete fungus Oudemansiella mucida, it was later found to be identical to Strobilurin A. This technical guide provides a comprehensive overview of the discovery, origin, and detailed technical profile of this compound. It delves into its mechanism of action as a mitochondrial respiration inhibitor, specifically targeting the cytochrome bc1 complex. This document outlines the experimental protocols for the production, isolation, and characterization of this compound, and presents its antifungal activity through a structured data table. Furthermore, it includes detailed diagrams of its biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Origin

The antifungal properties of a substance produced by the porcelain fungus, Oudemansiella mucida, were first reported in the 1960s by Musílek and his team in Czechoslovakia.[1] This antibiotic, named this compound, was isolated from submerged cultures of the fungus.[2] The production and isolation of this compound were subsequently patented in the late 1960s and early 1970s.[2] Independent research in Germany led to the isolation of a compound from the fungus Strobilurus tenacellus, which was named Strobilurin A.[3] Later studies confirmed that this compound and Strobilurin A are structurally identical.[4]

This compound belongs to the strobilurin class of natural products, which are known for their broad-spectrum antifungal activity. These compounds are produced by various wood-rotting mushrooms and play a role in suppressing the growth of competing fungi in their natural environment.[5][6]

Physicochemical Properties

This compound is a colorless, oily substance with the molecular formula C16H18O3. It is soluble in various organic solvents but has low solubility in water.

| Property | Value |

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.31 g/mol |

| Appearance | Colorless oil |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate |

| UV max (in ethanol) | 230 nm, 294 nm |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its potent antifungal effect by inhibiting cellular respiration at the mitochondrial level.[7] Specifically, it targets the cytochrome bc1 complex, also known as Complex III, of the electron transport chain.[4][8] By binding to the Qo (Quinone outside) site of cytochrome b, a key subunit of the complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c.[2] This disruption of the electron flow halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[6] This targeted mechanism of action is shared by other strobilurin-type fungicides.[5]

Signaling Pathway of this compound's Inhibitory Action

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Antifungal Activity

This compound exhibits a broad spectrum of activity against various fungal species, including yeasts and filamentous fungi.[3] Its efficacy is comparable to or, in some cases, greater than other antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Strobilurin A (this compound) against a selection of fungal pathogens.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.5 - 2 | [9] |

| Aspergillus fumigatus | 0.125 - 1 | [9] |

| Aspergillus flavus | 0.25 - 2 | [9] |

| Aspergillus niger | 0.5 - 4 | [7] |

| Fusarium solani | 2 - >16 | [9] |

| Fusarium oxysporum | 1 - 8 | [9] |

| Cryptococcus neoformans | 0.125 - 1 | [10] |

| Saccharomyces cerevisiae | 0.1 - 0.5 | [2] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Production of this compound by Submerged Fermentation of Oudemansiella mucida

Objective: To produce this compound through the cultivation of Oudemansiella mucida in a liquid medium.

Materials:

-

Oudemansiella mucida culture

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth or a medium containing glucose and corn steep liquor)

-

Erlenmeyer flasks

-

Shaking incubator

-

Autoclave

Procedure:

-

Inoculum Preparation:

-

Cultivate Oudemansiella mucida on PDA plates at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Aseptically transfer several mycelial plugs from the agar plate to a flask containing the sterile liquid culture medium.

-

-

Fermentation:

-

Incubate the inoculated flasks on a rotary shaker at 120-150 rpm and a constant temperature of 25-28°C.

-

Allow the fermentation to proceed for 10-14 days. This compound production is typically intracellular.

-

Experimental Workflow for this compound Production

References

- 1. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The strobilurins--new antifungal antibiotics from the basidiomycete Strobilurus tenacellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

- 7. Succinate-cytochrome c reductase: assessment of its value in the investigation of defects of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]

- 9. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Mucidin in Oudemansiella mucida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucidin, a potent antifungal metabolite produced by the basidiomycete fungus Oudemansiella mucida, has garnered significant attention in the agrochemical and pharmaceutical industries. Its structural identity with strobilurin A, a well-known respiratory chain inhibitor, underpins its broad-spectrum fungicidal activity. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers engaged in natural product chemistry, fungal genetics, and drug development. The pathway is elucidated based on extensive studies of strobilurin biosynthesis in other basidiomycetes, which is presumed to be highly conserved in Oudemansiella mucida.

This compound Biosynthetic Pathway: A Polyketide Assembly Line

The biosynthesis of this compound follows a polyketide pathway, a common route for the production of diverse secondary metabolites in fungi. The core of this pathway is a Type I polyketide synthase (PKS), a large, multifunctional enzyme that iteratively condenses simple carboxylic acid units to build the carbon skeleton of the molecule.

The key precursor molecules for this compound biosynthesis are benzoyl-CoA , which serves as the starter unit, and malonyl-CoA , which provides the extender units. The assembly of the polyketide chain is followed by a series of enzymatic modifications, including oxidation and methylation, to yield the final bioactive compound.

Key Enzymatic Steps in this compound Biosynthesis:

-

Initiation: The biosynthesis is initiated with the loading of a benzoyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the polyketide synthase.

-

Elongation: The polyketide chain is elongated through the sequential addition of malonyl-CoA extender units, a process catalyzed by the ketosynthase (KS) domain of the PKS.

-

Reductive Processing: The growing polyketide chain undergoes reductive modifications, including ketoreduction (KR), dehydration (DH), and enoylreduction (ER), to introduce specific stereochemistry.

-

Formation of Prestrobilurin A: The fully assembled and modified polyketide chain is released from the PKS, likely as prestrobilurin A.

-

Oxidative Rearrangement: A crucial step in the pathway is the oxidative rearrangement of prestrobilurin A, catalyzed by an FAD-dependent oxygenase. This reaction forms the characteristic β-methoxyacrylate (MOA) toxophore, which is essential for the antifungal activity of this compound.

-

Methylation: The final step involves methylation reactions, catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases, to yield this compound (strobilurin A).

The genes encoding the enzymes of the this compound biosynthetic pathway are expected to be organized in a contiguous gene cluster in the genome of Oudemansiella mucida, a common feature for secondary metabolite biosynthesis in fungi.

Quantitative Data

| Parameter | Value | Method | Reference |

| Analytical Quantification of Strobilurins | |||

| Linearity Range (Pyraclostrobin) | 1-20 µg/L | UPLC-MS/MS | [1] |

| Linearity Range (Other Strobilurins) | 5-100 µg/L | UPLC-MS/MS | [1] |

| Correlation Coefficient (r²) | > 0.999 | UPLC-MS/MS | [1] |

| Recoveries in Fruit Samples | 60.4% - 120% | UPLC-MS/MS | [1] |

| Relative Standard Deviations (RSD) | 2.15% - 15.1% | UPLC-MS/MS | [1] |

| Fermentation Yield of this compound | |||

| This compound Production in Submerged Culture | 300–600 μg/ml | Fermentation and extraction | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established techniques used in fungal secondary metabolite research.

Protocol 1: Fungal DNA Extraction for PCR-based Screening of PKS Genes

Objective: To isolate high-quality genomic DNA from Oudemansiella mucida suitable for PCR amplification of polyketide synthase (PKS) gene fragments.

Materials:

-

Fresh mycelium of O. mucida grown in liquid or on solid media.

-

Lysis buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS).

-

Potassium acetate solution (pH 4.8).

-

Isopropanol.

-

70% Ethanol.

-

Sterile water or TE buffer.

-

Microcentrifuge tubes.

-

Sterile toothpicks or scalpels.

-

Microcentrifuge.

-

Vortex mixer.

Procedure:

-

Harvest a small amount of fresh fungal mycelium using a sterile toothpick or scalpel and transfer it to a 1.5 ml microcentrifuge tube.

-

Add 500 µl of lysis buffer to the mycelium. Disrupt the mycelial lump using the toothpick.

-

Incubate at room temperature for 10 minutes to lyse the cells.

-

Add 150 µl of potassium acetate solution, vortex briefly, and centrifuge at >10,000 x g for 1 minute.[3]

-

Carefully transfer the supernatant to a new microcentrifuge tube and repeat the centrifugation step.

-

Transfer the supernatant to a fresh tube and add an equal volume of isopropanol. Mix by gentle inversion.[3]

-

Centrifuge at >10,000 x g for 2 minutes to pellet the DNA.

-

Discard the supernatant and wash the DNA pellet with 300 µl of 70% ethanol.

-

Centrifuge at 10,000 x g for 1 minute, discard the supernatant, and air dry the pellet.[3]

-

Resuspend the DNA pellet in 50 µl of sterile water or TE buffer.

-

The extracted DNA is now ready for use in PCR reactions to screen for PKS genes using degenerate primers.

Protocol 2: Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae

Objective: To express the this compound biosynthetic gene cluster in a heterologous host to confirm its function and facilitate characterization of the pathway enzymes.

Materials:

-

Aspergillus oryzae host strain.

-

Expression vectors.

-

Genomic DNA of O. mucida.

-

Restriction enzymes.

-

DNA ligase.

-

Protoplast transformation reagents.

-

Selective growth media.

Procedure:

-

Gene Cluster Amplification: Amplify the entire putative this compound biosynthetic gene cluster from O. mucida genomic DNA using high-fidelity PCR.

-

Vector Construction: Clone the amplified gene cluster into a suitable Aspergillus expression vector containing appropriate promoters and selection markers.

-

Protoplast Preparation: Prepare protoplasts from the A. oryzae host strain by enzymatic digestion of the fungal cell wall.

-

Transformation: Transform the A. oryzae protoplasts with the expression vector containing the this compound gene cluster using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Select for transformed colonies on appropriate selective media. Screen the transformants for the production of this compound and its intermediates using LC-MS/MS analysis of the culture extracts.[4][5][6][7]

-

Metabolite Analysis: Cultivate positive transformants in a suitable production medium and analyze the culture broth and mycelial extracts for the accumulation of this compound.

Protocol 3: Gene Knockout in Oudemansiella mucida using CRISPR-Cas9

Objective: To disrupt a specific gene in the this compound biosynthetic pathway to confirm its function.

Materials:

-

Oudemansiella mucida strain.

-

CRISPR-Cas9 vector system for fungi.

-

Guide RNA (gRNA) targeting the gene of interest.

-

Homology-directed repair (HDR) template (if required).

-

Protoplast transformation reagents.

-

Selective media.

Procedure:

-

gRNA Design and Vector Construction: Design a specific gRNA to target the desired gene in the this compound biosynthetic cluster. Clone the gRNA sequence into a fungal CRISPR-Cas9 expression vector.[8][9]

-

Protoplast Transformation: Transform O. mucida protoplasts with the CRISPR-Cas9 vector. Co-transformation with an HDR template containing flanking homologous regions can be used for precise gene replacement.

-

Selection and Screening: Select for transformants on appropriate selective media. Screen for successful gene knockout mutants by PCR analysis of the target locus and sequencing to confirm the desired mutation.

-

Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production using LC-MS/MS. This will confirm the essential role of the targeted gene in the biosynthetic pathway.

Protocol 4: LC-MS/MS Quantification of this compound (Strobilurin A)

Objective: To accurately quantify the concentration of this compound in fungal cultures or other biological matrices.

Materials:

-

This compound (Strobilurin A) analytical standard.

-

Internal standard (e.g., a deuterated analog).

-

Acetonitrile (LC-MS grade).

-

Formic acid.

-

Ammonium acetate.

-

Ultrapure water.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

UPLC-MS/MS system.

Procedure:

-

Sample Preparation:

-

For liquid cultures, centrifuge to separate the mycelium and supernatant.

-

Extract the supernatant and/or the mycelium with a suitable organic solvent like ethyl acetate or acetonitrile.

-

Concentrate the extract and redissolve in a solvent compatible with the LC mobile phase.

-

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[1]

-

-

LC Separation:

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using the analytical standard of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Oudemansiella mucida.

Experimental Workflow for Gene Knockout via CRISPR-Cas9

References

- 1. [Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Mini-Preparation of Fungal DNA for PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Biological Properties of Mucidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucidin, also known as Strobilurin A, is a naturally occurring antifungal antibiotic produced by the basidiomycete Oudemansiella mucida.[1] Its potent biological activity stems from its ability to inhibit the mitochondrial respiratory chain, a mechanism that has been a focal point for the development of agricultural fungicides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside an exploration of the key signaling pathways affected by its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycology, and drug discovery.

Chemical Structure and Identification

This compound is chemically classified as a β-methoxyacrylate, a class of compounds characterized by the methyl (E)-2-(methoxy)ethenyl substituent. Its systematic IUPAC name is methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate.[2] The molecule possesses a conjugated diene system, which contributes to its chemical properties and biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate[2] |

| Synonyms | Strobilurin A, Mucidermin, OM-1[3] |

| CAS Number | 52110-55-1[1][3] |

| Molecular Formula | C16H18O3[1][3] |

| Molecular Weight | 258.31 g/mol [3] |

| InChI | InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+[3] |

| InChIKey | JSCQSBGXKRTPHZ-SYKZHUKTSA-N[3] |

| SMILES | C/C(=C/C=C/c1ccccc1)/C(=C\OC)/C(=O)OC[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior. While some properties are well-documented, others, such as the melting point, have not been consistently reported in the available literature.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder |

| Density | 1.064 g/cm³[4] |

| Boiling Point | 414.2 °C at 760 mmHg[4] |

| Flash Point | 175.9 °C[4] |

| Solubility | Soluble in DMSO |

| pKa | Data not available |

| Melting Point | Not explicitly stated in available literature |

Biological and Pharmacological Properties

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[5] This complex plays a critical role in the electron transport chain, facilitating the transfer of electrons from ubiquinol to cytochrome c. By binding to the Qo (Quinone outside) site of cytochrome b, a subunit of Complex III, this compound blocks this electron transfer. This disruption of the electron transport chain leads to two major downstream consequences:

-

Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis via oxidative phosphorylation. This leads to a depletion of cellular ATP, depriving the cell of its primary energy source.

-

Generation of Reactive Oxygen Species (ROS): The inhibition of Complex III can lead to the accumulation of ubisemiquinone, a radical intermediate that can donate electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This increase in ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antifungal activity. It is particularly effective against a range of filamentous fungi and yeasts.

Table 3: Antimicrobial Spectrum of this compound

| Organism | Activity |

| Aspergillus niger | Inhibits growth and germination of conidia[2] |

| Saccharomyces cerevisiae | Inhibits aerobic growth[2] |

| Various Fungi | Broad-spectrum antifungal activity |

The minimum inhibitory concentration (MIC) values can vary depending on the specific fungal species and the testing methodology employed.

Affected Signaling Pathways

The inhibition of the mitochondrial respiratory chain by this compound triggers a cascade of downstream signaling events, primarily mediated by ATP depletion and increased ROS production. These events can ultimately lead to cell cycle arrest and apoptosis.

Experimental Protocols

Extraction and Purification of this compound (Strobilurin A)

This protocol is a generalized procedure based on common methods for extracting strobilurins from fungal cultures.

Methodology:

-

Culturing: Grow the producing fungal strain (e.g., Oudemansiella mucida) in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by filtration. Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Pool the fractions containing this compound and subject them to further purification, if necessary, using preparative HPLC to obtain the pure compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound against a target fungus can be determined using the broth microdilution method.

References

- 1. CN103030598A - Method for preparing strobilurin fungicide - Google Patents [patents.google.com]

- 2. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 3. ijsr.in [ijsr.in]

- 4. tandfonline.com [tandfonline.com]

- 5. content.protocols.io [content.protocols.io]

Mucidin (Strobilurin A): A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucidin, also known as Strobilurin A, is a natural antifungal antibiotic produced by the Basidiomycete fungi Oudemansiella mucida and Strobilurus tenacellus[1][2][3]. It belongs to the strobilurin class of fungicides, which are renowned for their broad-spectrum activity against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Oomycetes[4]. Structurally and functionally, this compound and Strobilurin A are identical compounds[1][2]. Their primary biological activity stems from their potent inhibition of mitochondrial respiration, a mechanism that has been extensively studied and leveraged in the development of agricultural fungicides[1][3][5]. This document provides a detailed technical overview of this compound's biological activity, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The fungicidal effect of this compound is primarily due to its ability to disrupt cellular energy production by targeting the mitochondrial respiratory chain[1][2][4]. Specifically, this compound acts as a potent inhibitor of the cytochrome bc1 complex, also known as Complex III of the electron transport chain[1][3][6][7][8].

Key aspects of the mechanism include:

-

Target Site: this compound binds to the Quinone outside (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex[4][5]. This binding site is also the target for other strobilurin fungicides and the antibiotic myxothiazol[1].

-

Inhibition of Electron Transfer: By occupying the Qo site, this compound physically blocks the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1[1][5]. This action effectively halts the electron flow through Complex III.

-

Disruption of ATP Synthesis: The inhibition of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane, which is essential for generating the proton-motive force required for ATP synthesis by ATP synthase[8][9]. The resulting depletion of cellular ATP leads to the cessation of vital cellular processes and ultimately, fungal cell death[8].

This compound's action is distinct from that of other mitochondrial inhibitors like antimycin A, which binds to the Qi (Quinone inside) site of the cytochrome bc1 complex[1][10].

Quantitative Biological Activity Data

The potency of this compound (Strobilurin A) and its synthetic derivatives has been quantified in various studies. The following tables summarize key inhibitory data.

Table 1: Inhibitory Activity Against Mitochondrial Complex III

| Compound | Target Organism/Cell Line | Assay | IC50 / Inhibition % | Reference |

| Strobilurin X | A549 Lung Cancer Cells | Mitochondrial Respiratory Chain Complex III Activity | 139.8 ng/mL (IC50) | [7] |

| Compound 11b (Strobilurin-SDHI hybrid) | Pyricularia oryzae | Decylubiquinol:Cyt c reductase activity | 58 ± 18% inhibition at 50 µM | [11] |

Table 2: Cytotoxicity and Antifungal Activity

| Compound | Target Organism/Cell Line | Assay | EC50 / MIC | Reference |

| Strobilurin X | A549 Cells (Lung Cancer) | Cytotoxicity | 3.4 µg/mL (EC50) | [7] |

| Strobilurin X | HeLa Cells (Cervical Cancer) | Cytotoxicity | 5.4 µg/mL (EC50) | [7] |

| Strobilurin X | WI-38 Cells (Normal Lung Fibroblasts) | Cytotoxicity | 16.8 µg/mL (EC50) | [7] |

| Compound 20 (Strobilurin derivative) | Various Fungal Pathogens | Antifungal Activity | 16-64 µg/L (MIC) | [8] |

| Azoxystrobin | D. oryzae | Resazurin Reduction Inhibition | 3.42 ± 0.03 µg/mL (EC50) | [8] |

| Compound 20 (Strobilurin derivative) | D. oryzae | Resazurin Reduction Inhibition | 3.62 ± 0.21 µg/mL (EC50) | [8] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

Mitochondrial Respiratory Chain Activity Assay

This protocol describes a spectrophotometric method to measure the activity of mitochondrial Complex I+III (NADH:cytochrome c oxidoreductase) and Complex II+III (succinate:cytochrome c reductase), adapted from established procedures[12][13]. This assay is crucial for quantifying the inhibitory effect of this compound on the electron transport chain.

a. Preparation of Mitochondrial Fractions:

-

Harvest cultured cells (e.g., fungal spheroplasts, mammalian cell lines) by centrifugation[14][15].

-

Wash the cell pellet twice with an ice-cold isotonic buffer (e.g., PBS)[14][15].

-

Resuspend the cells in a hypotonic homogenization buffer and homogenize using a Dounce or glass-Teflon homogenizer to disrupt the cell membrane while keeping mitochondria intact[14].

-

Perform differential centrifugation: a low-speed spin (e.g., 1,200 x g) to pellet nuclei and cell debris, followed by a high-speed spin (e.g., 14,000 x g) of the supernatant to pellet the crude mitochondrial fraction[14].

-

Resuspend the mitochondrial pellet in a suitable buffer (e.g., SHE buffer: 0.6 M sorbitol, 20 mM HEPES pH 7.4, 1 mM EDTA) and determine the protein concentration using a standard method like the Bradford assay[14][15].

b. Spectrophotometric Measurement:

-

General Setup: All measurements are performed using a spectrophotometer, monitoring the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Assays can be conducted in a 96-well plate or cuvettes at a controlled temperature (e.g., 30-37°C)[12].

-

Complex I+III (NADH:cytochrome c oxidoreductase) Activity:

-

To the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mg/ml BSA), add the mitochondrial sample (20–40 µg protein), 40 µM oxidized cytochrome c, and 240 µM KCN (to inhibit Complex IV)[12].

-

Incubate for 4 minutes to allow temperature equilibration[12].

-

Initiate the reaction by adding 0.8 mM NADH as the electron donor[12].

-

Monitor the increase in absorbance at 550 nm for 3-5 minutes.

-

To determine the specific inhibition by this compound, pre-incubate the mitochondrial sample with varying concentrations of this compound before adding NADH. The rotenone-sensitive rate (a specific Complex I inhibitor) is measured by adding rotenone to a parallel reaction.

-

-

Complex II+III (Succinate:cytochrome c reductase) Activity:

-

To the reaction buffer, add the mitochondrial sample (20–40 µg protein), 240 µM KCN, 4 µM rotenone (to inhibit Complex I), and 0.2 mM ATP[12].

-

Add 10 mM succinate as the electron donor and incubate for 10 minutes[12].

-

Initiate the reaction by adding 40 µM oxidized cytochrome c[12].

-

Monitor the increase in absorbance at 550 nm for 5 minutes.

-

To determine the specific inhibition by this compound, pre-incubate the sample with the compound before adding cytochrome c. The specificity of the reaction can be confirmed by inhibition with malonate, a Complex II inhibitor[12].

-

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain, following standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[16][17][18].

-

Preparation of Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a fungal suspension in sterile saline or water and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.

-

Further dilute this suspension in the test medium (e.g., RPMI-1640 with MOPS buffer) to achieve the final desired inoculum concentration[17][19].

-

-

Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the test medium. A typical concentration range might be 0.03 to 16 µg/mL[20].

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection or by using a spectrophotometric plate reader.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the drug-free growth control[20].

-

Visualizations: Pathways and Workflows

Signaling Pathway: this compound's Inhibition of the Mitochondrial Electron Transport Chain

Caption: Inhibition of mitochondrial Complex III by this compound.

Experimental Workflow: Assessing this compound's Inhibitory Activity

Caption: Workflow for determining this compound's IC50 on mitochondrial respiration.

References

- 1. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strobilurin - Wikipedia [en.wikipedia.org]

- 4. plantsciencejournal.com [plantsciencejournal.com]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Antibiotic this compound, a new antimycin A-like inhibitor of electron transport in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 16. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Spectrum of Activity of Mucidin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucidin, a naturally occurring antifungal antibiotic, has garnered interest for its potent inhibitory action against a range of fungal pathogens. Structurally identical to Strobilurin A, this compound belongs to the strobilurin class of fungicides.[1] This technical guide provides a summary of preliminary studies on this compound's spectrum of activity, detailing its mechanism of action, quantitative susceptibility data for select microorganisms, and standardized experimental protocols for determining its in vitro efficacy.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting mitochondrial respiration. Specifically, it targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[1] By binding to the Quinone outside (Qo) site of cytochrome b, this compound blocks electron transfer between cytochrome b and cytochrome c1. This disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. This targeted action on a fundamental cellular process contributes to its broad-spectrum antifungal properties.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of strobilurin analogues against various fungal species. It is important to note that specific MIC data for this compound (Strobilurin A) against a wide array of pathogens is not extensively available in the public domain. The data presented below is for structurally related strobilurins, providing an insight into the potential spectrum of activity of this compound.

Table 1: Antifungal Activity of Strobilurin Analogues Against Wood-Destroying Fungi

| Microorganism | Strobilurin Analogue | MIC (ppm) |

| Fibroporia radiculosa | Heritage (Azoxystrobin) | >20 |

| Heritage (Azoxystrobin) + SHAM (100 ppm) | ~10 | |

| Insignia (Pyraclostrobin) | 26.3 | |

| Insignia (Pyraclostrobin) + SHAM (100 ppm) | 21.5 |

Data sourced from a study on the activity of two strobilurin fungicides against decay fungi. SHAM (salicylhydroxamic acid) is a known potentiator of strobilurin activity.[2]

Table 2: General Antifungal Spectrum of Strobilurins

| Fungal Group | Activity |

| Ascomycetes | Broad-spectrum activity |

| Basidiomycetes | Broad-spectrum activity |

| Deuteromycetes | Broad-spectrum activity |

| Oomycetes | Broad-spectrum activity |

Strobilurins, as a class, are recognized for their broad-spectrum activity against the major groups of plant pathogenic fungi.

Experimental Protocols

The determination of the in vitro spectrum of activity of an antimicrobial agent is crucial for its development. The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

Microorganism: A pure, overnight culture of the test fungus grown on appropriate agar medium.

-

Inoculum Suspension: Prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.

-

Antifungal Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Broth Medium: Use a standardized broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, for fungal susceptibility testing.

-

96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates.

2. Serial Dilution of the Antifungal Agent:

-

Dispense a specific volume of broth medium into all wells of the microtiter plate.

-

Add a corresponding volume of the this compound stock solution to the first well of each row to be tested, creating the highest concentration.

-

Perform two-fold serial dilutions by transferring a set volume of the solution from the first well to the second, mixing, and continuing this process across the plate to create a gradient of decreasing concentrations.

3. Inoculation:

-

Add a standardized volume of the prepared fungal inoculum to each well of the microtiter plate, including a growth control well (containing no antifungal agent) and a sterility control well (containing only broth).

4. Incubation:

-

Incubate the microtiter plates at an appropriate temperature (typically 35°C) for a specified period (usually 24-48 hours), depending on the growth rate of the test organism.

5. Determination of MIC:

-

After incubation, visually inspect the plates for fungal growth (turbidity).

-

The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway: Inhibition of Mitochondrial Respiration by this compound

Caption: Mechanism of action of this compound, inhibiting the cytochrome bc1 complex.

Experimental Workflow: Broth Microdilution for MIC Determination

References

- 1. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Mucidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of Mucidin, a novel antifungal agent. The methodology is based on the widely recognized broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] These methods are considered the gold standard for antifungal susceptibility testing and are designed to yield reproducible Minimum Inhibitory Concentration (MIC) data.[1][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][6] This protocol is applicable to both yeast and filamentous fungi, with specific modifications for each.

Principle of the Assay

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[1][3][5] Following incubation, the microdilution plates are examined for visible growth to determine the MIC. This in vitro measure of antifungal activity is crucial for drug development and for guiding therapeutic choices.[1]

Materials and Reagents

-

This compound (or other antifungal agent)

-

Fungal isolates (yeast or filamentous fungi)

-

96-well, sterile, U-bottom microdilution plates[3]

-

RPMI 1640 liquid medium with L-glutamine, without bicarbonate, and buffered with MOPS

-

Spectrophotometer

-

Sterile, disposable plasticware (pipettes, reservoirs, etc.)

-

Vortex mixer

-

Hemocytometer or other cell counting device

-

Incubator (35°C)

-

Sterile water

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound

Experimental Workflow

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate liquid medium (RPMI 1640) to obtain working solutions that are twice the final desired concentrations.[7]

Protocol 2: Inoculum Preparation

For Yeasts (e.g., Candida spp.)

-

Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[3]

For Filamentous Fungi (e.g., Aspergillus spp.)

-

Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer for counting.[3]

Protocol 3: Broth Microdilution Assay

-

Dispense 100 µL of each twofold drug dilution of this compound into the wells of a 96-well microdilution plate.

-

Include a drug-free well for a growth control and a medium-only well for a sterility control.[7]

-

Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum.[7] This will bring the final volume in each well to 200 µL and the drug concentrations to the final desired values.

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for most filamentous fungi, depending on the growth rate of the organism.[1][8]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

-

Visual Reading: Following incubation, examine the plates for visible growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction for azoles against yeasts, or 100% inhibition for amphotericin B) compared to the growth control.[1][9]

-

Spectrophotometric Reading: Alternatively, the MIC can be determined by reading the optical density (OD) of the wells at a specific wavelength (e.g., 490 nm). The MIC is defined as the lowest drug concentration that causes a predefined reduction (e.g., 50% or 90%) in OD compared to the growth control.

Data Presentation

The MIC data for this compound should be summarized in a clear and organized manner. The following table provides a template for presenting hypothetical MIC data.

Table 1: Hypothetical In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Species | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 0.03 - 1 | 0.125 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.125 - 4 | 0.5 | 2 |

| Candida parapsilosis | ATCC 22019 | 0.06 - 2 | 0.25 | 1 |

| Aspergillus fumigatus | ATCC 204305 | 0.03 - 0.5 | 0.06 | 0.25 |

| Aspergillus flavus | ATCC 204304 | 0.06 - 1 | 0.125 | 0.5 |

-

MIC Range: The lowest and highest MIC values observed for a collection of isolates.

-

MIC₅₀: The MIC value at which 50% of the isolates are inhibited.

-

MIC₉₀: The MIC value at which 90% of the isolates are inhibited.

Disclaimer: The MIC values presented in Table 1 are for illustrative purposes only and do not represent actual experimental data for this compound. Specific MICs must be determined experimentally.

Quality Control

For each batch of tests, it is essential to include quality control (QC) strains with known MIC ranges for standard antifungal agents. This ensures the reliability and reproducibility of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Aspergillus fumigatus ATCC 204305.[9] The obtained MICs for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.[10][11]

Mechanism of Action of Antifungal Agents (General Overview)

While specific details on this compound's signaling pathway are not extensively documented in recent literature, antifungal agents generally target specific structures or pathways in the fungal cell that are not present in mammalian cells. This provides a basis for selective toxicity.

Caption: Major targets of common antifungal drug classes.

Note on this compound's Mechanism: Early studies suggest that this compound inhibits the fungal respiratory chain, specifically targeting the cytochrome bc1 complex. This is a different mechanism from the major antifungal classes illustrated above. Further research would be required to delineate the precise signaling pathway of this compound's action.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 6. idexx.dk [idexx.dk]

- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 9. paressaude.com.br [paressaude.com.br]

- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. njccwei.com [njccwei.com]

Application Notes: Utilizing Mucidin (Strobilurin A) in Mitochondrial Respiration Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mucidin, also known as Strobilurin A, is a naturally occurring antifungal agent originally isolated from the mushroom Strobilurus tenacellus. It belongs to the strobilurin class of fungicides, which are widely recognized for their specific mechanism of action: the inhibition of mitochondrial respiration. This compound targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex, also known as Complex III of the electron transport chain (ETC). This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the proton gradient across the inner mitochondrial membrane and halting the production of ATP. This potent and specific inhibition makes this compound and other strobilurins valuable tools for studying mitochondrial function and dysfunction in various cell types and disease models.

These application notes provide a detailed protocol for using this compound to probe mitochondrial function, specifically within the context of an extracellular flux assay, such as the Agilent Seahorse XF Cell Mito Stress Test. The principles and methodologies described are also applicable to other techniques for measuring oxygen consumption, such as high-resolution respirometry.

Mechanism of Action

This compound acts as a potent inhibitor of Complex III of the mitochondrial electron transport chain. By binding to the Qo site, it prevents the oxidation of ubiquinol, which is a critical step in the Q-cycle. This blockage effectively stops the flow of electrons downstream to Complex IV, leading to a cessation of oxygen consumption and a collapse of the mitochondrial membrane potential. This targeted action allows researchers to specifically assess the contribution of Complex III to overall cellular respiration.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

This protocol outlines the use of this compound in a typical mitochondrial stress test to determine its effect on key parameters of mitochondrial respiration. For comparison and as a standard control, Antimycin A, another well-characterized Complex III inhibitor, is often used in combination with the Complex I inhibitor, Rotenone, in the final injection step of the assay. This allows for the complete shutdown of mitochondrial respiration and the measurement of non-mitochondrial oxygen consumption.

Materials and Reagents

-

Cells of interest

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)

-

This compound (Strobilurin A)

-

Oligomycin (ATP synthase inhibitor)

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)

-

Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor) mixture

-

Dimethyl sulfoxide (DMSO) for stock solutions

Procedure

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow overnight. The optimal seeding density will vary by cell type.

-

-

Reagent Preparation:

-

Prepare stock solutions of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A in DMSO. For example, prepare a 10 mM stock solution of this compound.

-

On the day of the assay, dilute the stock solutions in the pre-warmed Seahorse XF assay medium to the desired working concentrations. A concentration optimization experiment is recommended for this compound to determine the optimal inhibitory concentration for the specific cell type, typically in the range of 1-10 µM.

-

-

Assay Setup:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.

-

On the day of the assay, remove the cell culture medium from the plate and wash the cells with pre-warmed Seahorse XF assay medium.

-

Add the final volume of assay medium to each well and place the plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.

-

Load the injector ports of the sensor cartridge with the compounds for sequential injection.

-

Port A: Oligomycin (e.g., 1.0 µM final concentration)

-

Port B: FCCP (e.g., 0.5 µM final concentration, requires optimization)

-

Port C: this compound (at its optimized concentration) or Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration)

-

Port D: Can be left empty or used for other compounds if needed.

-

-

-

Data Acquisition:

-

Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.

-

Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after each compound injection.

-

Application of Mucidin in studying fungal mitochondrial function.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mucidin is a potent and specific inhibitor of the fungal mitochondrial respiratory chain, making it a valuable tool for studying mitochondrial function, electron transport, and the development of novel antifungal agents. Produced by the basidiomycete fungus Oudemansiella mucida, this compound, which is identical to Strobilurin A, targets Complex III (the cytochrome bc1 complex) of the electron transport chain.[1] Its specific mechanism of action allows for the targeted investigation of this crucial enzymatic complex and its role in fungal physiology and pathogenesis.

The primary application of this compound in a research setting is the inhibition of mitochondrial respiration. By binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c1.[1] This targeted inhibition disrupts the proton-motive force and halts ATP synthesis via oxidative phosphorylation.[2][3][4] This makes this compound an excellent tool for:

-

Dissecting the Electron Transport Chain: Researchers can use this compound to specifically inhibit Complex III, allowing for the study of electron flow and the function of other respiratory complexes in isolation.

-

Investigating Antifungal Resistance: Strains of fungi can develop resistance to this compound through mutations in the mitochondrial cytochrome b gene, which encodes a key component of the bc1 complex.[5] Studying these mutations provides insight into the mechanisms of fungicide resistance.

-

Screening for Novel Antifungals: this compound can be used as a positive control in high-throughput screening assays designed to identify new compounds that target fungal mitochondrial respiration.

-

Understanding Fungal Pathogenesis: As mitochondrial function is often linked to virulence, this compound can be used to probe the role of respiration in fungal growth, development, and infection.

Mechanism of Action: Inhibition of Complex III

This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome bc1 complex. This binding event physically obstructs the oxidation of ubiquinol, preventing the transfer of electrons to the iron-sulfur protein (ISP) and subsequently to cytochrome c1. This leads to a reduction in the downstream components of the electron transport chain and a cessation of proton pumping across the inner mitochondrial membrane by Complex III.

Quantitative Data

Specific IC50 values for this compound are not consistently reported in recent literature. However, its inhibitory action can be quantified by its effect on substrate affinity for the cytochrome bc1 complex. In the presence of this compound, the Michaelis constant (Km) for the ubiquinol substrate increases to approximately 3 µM.[6] This indicates a change in the enzyme's affinity for its substrate upon inhibitor binding. For context, other modern fungicides that target the same complex have been developed with high potency.

| Inhibitor Class | Target Site | Example Compound(s) | Reported IC50 / Effect | Fungal Selectivity | Reference |

| Strobilurins | Complex III (Qo) | This compound (Strobilurin A) | Km for substrate increases to ~3 µM | High | [6] |

| Strobilurins | Complex III (Qo) | Azoxystrobin, Pyraclostrobin | Reduces Oxygen Consumption Rate by 28.7%–98.5% in zebrafish | Broad Spectrum | [2] |

| Other | Complex III (Qo) | Ilicicolin H | MIC: 0.04 - 1.56 µg/mL | 100-fold selective for fungal mitochondria |

Experimental Protocols

Isolation of Fungal Mitochondria

This protocol is a prerequisite for in vitro assays on mitochondrial function. Saccharomyces cerevisiae is often used as a model organism.

Workflow for Mitochondria Isolation

Protocol:

-

Culture Growth: Grow fungal cells (e.g., S. cerevisiae) in a non-fermentable carbon source medium (e.g., YPGly: 1% yeast extract, 2% peptone, 3% glycerol) to promote mitochondrial respiration.

-

Harvest and Wash: Harvest cells in the logarithmic growth phase by centrifugation. Wash the cell pellet with distilled water.

-

Spheroplasting: Resuspend the cell pellet in a buffer containing a cell wall-degrading enzyme (e.g., Zymolyase or Lyticase) and an osmotic stabilizer (e.g., sorbitol). Incubate until spheroplasts are formed.

-

Homogenization: Gently homogenize the spheroplasts in a mitochondrial isolation buffer using a Dounce homogenizer to lyse the cells while keeping mitochondria intact.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,500 x g for 5 min) to pellet cell debris, nuclei, and unlysed cells.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g for 15 min) to pellet the mitochondria.

-

-

Final Pellet: Resuspend the mitochondrial pellet in a suitable buffer for storage or immediate use in assays. Determine protein concentration using a standard method (e.g., Bradford assay).

Assay for Succinate-Cytochrome c Reductase Activity

This assay measures the activity of Complex II and Complex III together and is a direct way to assess the inhibitory effect of this compound on Complex III.

Materials:

-

Isolated fungal mitochondria

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate (substrate for Complex II)

-

Cytochrome c (electron acceptor)

-

Antimycin A (Complex III inhibitor, for control)

-

This compound (prepare a stock solution in DMSO)

-

Spectrophotometer

Protocol:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, cytochrome c, and isolated mitochondria.

-

Baseline Measurement: Measure the baseline reduction of cytochrome c by monitoring the increase in absorbance at 550 nm.

-

Initiate Reaction: Add succinate to the cuvette to start the reaction. The rate of increase in absorbance at 550 nm is proportional to the succinate-cytochrome c reductase activity.

-

Inhibition Assay:

-

To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of this compound for a few minutes before adding succinate.

-

Run parallel experiments with a known Complex III inhibitor like Antimycin A as a positive control and a DMSO vehicle control.

-

-

Data Analysis: Calculate the rate of cytochrome c reduction for each condition. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Fungal Oxygen Consumption

This assay measures the overall respiratory activity of whole fungal cells or isolated mitochondria and is a robust method to assess the impact of respiratory inhibitors.[7][8][9][10]

Materials:

-

Fungal cell culture or isolated mitochondria

-

Respiration Buffer (e.g., a buffered medium with a suitable carbon source)

-

Oxygen sensor system (e.g., a Clark-type electrode or a fluorescence-based sensor)

-

This compound and other control inhibitors (e.g., rotenone for Complex I, potassium cyanide for Complex IV)

Protocol:

-

Prepare Cell/Mitochondria Suspension: Resuspend the fungal cells or isolated mitochondria in the respiration buffer and place them in the chamber of the oxygen sensor system.

-

Measure Basal Respiration: Allow the system to equilibrate and measure the basal rate of oxygen consumption.

-

Addition of Inhibitor: Inject a known concentration of this compound into the chamber and continue to monitor the oxygen consumption rate. A decrease in the rate indicates inhibition of respiration.

-

Titration and Controls:

-

Perform a dose-response experiment by adding increasing concentrations of this compound to determine the IC50.

-

Use other inhibitors to confirm the specificity of the effect and to dissect the contribution of different respiratory complexes.

-

-

Data Analysis: The rate of oxygen consumption is calculated from the slope of the oxygen concentration curve over time. Express the results as a percentage of the basal respiration rate.

References

- 1. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. Toxicological impact of strobilurin fungicides on human and environmental health: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]